molecular formula C19H19FN4O3 B2770806 7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899738-23-9

7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2770806
CAS No.: 899738-23-9
M. Wt: 370.384
InChI Key: OPOXBZYWATXRIL-UHFFFAOYSA-N
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Description

7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures related to 7-(tert-butyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione have been synthesized and analyzed for their structural properties. For instance, sterically hindered o-benzoquinones with annulated tetrahydrooxazolo[3,2-d][1,4]oxazine moieties have been synthesized, and their electrochemical properties were studied to understand the effects of steric hindrance and functional group modification on redox behavior (Arsenyev et al., 2020).

Electrochemical Synthesis and Characterization

The electrochemical oxidation of catechol derivatives in the presence of various amines, leading to the formation of benzoxazole complexes, has been investigated. Such studies are crucial for understanding the mechanisms underlying the formation of heterocyclic compounds and their potential applications in material science and catalysis (Salehzadeh & Nematollahi, 2014).

Anticonvulsant Activity and Pharmaceutical Applications

Research into compounds with similar structural motifs has explored their anticonvulsant activities, indicating potential applications in the development of new therapeutic agents for treating seizure disorders. For example, certain triazolo[4,3-a]pyrazines have shown potent anticonvulsant activity, highlighting the relevance of structural features in modulating biological activities (Kelley et al., 1995).

Photophysical and Photochemical Properties

Studies on the rearrangement of oxaziridines and the synthesis of novel heterocyclic compounds provide insights into the photophysical and photochemical behaviors of these molecules. Such research can lead to the development of new materials with specific optical properties, useful in various technological applications (Lattes et al., 1982).

Properties

IUPAC Name

7-tert-butyl-2-[(2-fluorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-19(2,3)13-10-23-14-15(21-17(23)27-13)22(4)18(26)24(16(14)25)9-11-7-5-6-8-12(11)20/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOXBZYWATXRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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